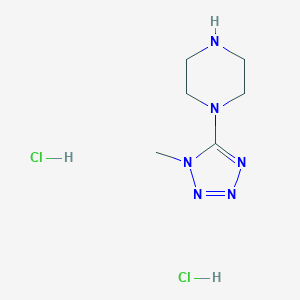
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride
Overview
Description
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C6H13ClN6. It is a derivative of piperazine and tetrazole, which are both important classes of compounds in medicinal chemistry. This compound is often used in pharmaceutical research and development due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in industrial production to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions and the oxidizing agent
Biological Activity
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H13ClN6
- Molecular Weight : 241.12 g/mol
- IUPAC Name : 1-(1-methyltetrazol-5-yl)piperazine; dihydrochloride
- CAS Number : 1461705-20-3
The biological activity of this compound primarily stems from its interaction with various neurotransmitter systems. Its structural similarity to other piperazine derivatives suggests potential roles in modulating neurotransmission, particularly in dopaminergic and serotonergic pathways.
Neurotransmitter Modulation
Studies indicate that compounds similar to this compound can influence dopamine and norepinephrine levels in the brain. For instance, research has shown that certain piperazine derivatives can increase dopamine content transiently in specific brain regions such as the caudate nucleus and hypothalamus . This modulation may contribute to effects on mood and cognition.
Antidepressant Activity
The compound's ability to affect neurotransmitter levels suggests potential antidepressant properties. Similar piperazine derivatives have been investigated for their efficacy in treating depression and anxiety disorders. The modulation of serotonin receptors is particularly relevant for the development of new antidepressant therapies.
Case Studies and Research Findings
A review of literature reveals several studies exploring the biological activity of related compounds. Below is a summary table of findings from selected studies:
Synthesis and Applications
The synthesis of this compound typically involves the reaction between 1-methyl-1H-tetrazole and piperazine under controlled conditions. This synthetic route allows for the production of high-purity compounds suitable for biological testing.
Properties
IUPAC Name |
1-(1-methyltetrazol-5-yl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6.2ClH/c1-11-6(8-9-10-11)12-4-2-7-3-5-12;;/h7H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAAHODTFORHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















